molecular formula C9H12N2O4S2 B1437930 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1042649-64-8

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1437930
CAS No.: 1042649-64-8
M. Wt: 276.3 g/mol
InChI Key: ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
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Description

4-(Thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1042649-64-8) is a high-value chemical building block with the molecular formula C9H12N2O4S2 and a molecular weight of 276.33 g/mol . This compound features a pyrrole-2-carboxylic acid scaffold, a structure known in organic chemistry , which is functionalized with a thiomorpholine sulfonyl group. This specific structure makes it a versatile intermediate in medicinal chemistry and drug discovery research, where it is often employed as a precursor for the synthesis of more complex molecules . Its primary research applications include serving as a reference standard for drug impurities and as a key scaffold in the design and development of novel pharmaceutical compounds . Researchers value this compound for its potential to modulate the physicochemical and pharmacological properties of lead structures in early-stage research. For optimal stability, it is recommended to store this compound at -20°C for long-term preservation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves:

  • Construction or derivatization of the pyrrole-2-carboxylic acid core.
  • Introduction of the thiomorpholine ring.
  • Sulfonylation of the thiomorpholine nitrogen to form the sulfonyl group.

Pyrrole-2-carboxylic Acid Core Formation

The pyrrole-2-carboxylic acid scaffold is often prepared by:

  • Oxidation of substituted pyrroles or via cyclization of appropriate precursors.
  • Functionalization at the 2-position to introduce the carboxylic acid group, commonly through oxidation or hydrolysis of esters or nitriles.

For example, oxidation of 1-substituted pyrroles with KMnO4 under reflux conditions yields the corresponding pyrrole-2-carboxylic acids in moderate to good yields (around 55%).

Sulfonylation Process

Sulfonylation of the thiomorpholine nitrogen to form the sulfonyl group can be achieved by:

  • Oxidation of the thiomorpholine ring to the sulfone using oxidizing agents like H2O2.
  • Alternatively, sulfonyl chlorides or sulfonic acid derivatives can be employed to directly sulfonylate the nitrogen under controlled conditions.

The oxidation method is preferred for its selectivity and relatively mild conditions.

Detailed Reaction Conditions and Parameters

The following table summarizes typical reaction conditions for key steps in the synthesis:

Step Reagents/Conditions Solvents Temperature Time Yield (%) (if reported)
Pyrrole oxidation to acid KMnO4, NaHCO3 (aqueous reflux) Water Reflux (~100 °C) Several hours ~55%
Halogenation of pyrrole SOCl2 (thionyl chloride) Benzene or inert solvent Reflux 1–3 hours ~90%
Thiomorpholine substitution Thiomorpholine, dioxane Dioxane Room temp to reflux Hours Not reported
Sulfone formation H2O2 (30%), AcOH Acetic acid 55–60 °C Several hours Not reported

Representative Synthetic Route Summary

  • Pyrrole-2-carboxylic acid synthesis : Starting from a substituted pyrrole, oxidation with potassium permanganate in aqueous bicarbonate under reflux yields the carboxylic acid at the 2-position.

  • Halogenation : The pyrrole acid is converted to the corresponding acid chloride or halogenated derivative using thionyl chloride under reflux.

  • Thiomorpholine substitution : The halogenated intermediate reacts with thiomorpholine in dioxane, allowing nucleophilic substitution to form the thiomorpholine-substituted pyrrole.

  • Sulfonylation (oxidation) : The thiomorpholine ring is oxidized with hydrogen peroxide in acetic acid at 55–60 °C to generate the sulfonyl derivative.

  • Purification : The final product is isolated by extraction, crystallization, or chromatography, depending on scale and purity requirements.

Additional Notes on Reaction Optimization

  • Solvent choice is critical: dioxane is commonly used for nucleophilic substitution; acetic acid is preferred for oxidation steps.
  • Reaction temperatures are moderate to avoid decomposition of sensitive pyrrole rings.
  • Excess oxidant is often used to ensure complete conversion to the sulfone.
  • Reaction times vary from a few hours to overnight to maximize yields.
  • Acidic or basic workups are employed to isolate the carboxylic acid in its free form or as salts.

Comparative Data Table of Key Intermediates and Conditions

Intermediate Reagent(s) Solvent(s) Temp (°C) Time (h) Notes
Pyrrole-2-carboxylic acid KMnO4, NaHCO3 Water 100 4–6 Moderate yield, oxidation step
Pyrrole acid chloride SOCl2 Benzene Reflux 1–3 High yield, halogenation step
Thiomorpholine-substituted pyrrole Thiomorpholine Dioxane RT–80 2–12 Nucleophilic substitution
Thiomorpholine sulfone H2O2 (30%), AcOH Acetic acid 55–60 4–6 Oxidation to sulfonyl derivative

Research Findings and Literature Support

  • The oxidation of thiomorpholine to its sulfone is a well-established method for sulfonylation in heterocyclic chemistry, providing good selectivity and functional group tolerance.
  • The pyrrole-2-carboxylic acid core can be efficiently prepared via oxidative methods with permanganate, which is a classical approach in heterocyclic synthesis.
  • The substitution of halogenated pyrrole derivatives with thiomorpholine is facilitated in polar aprotic solvents like dioxane, enabling nucleophilic displacement without ring degradation.
  • Patent literature on related sulfonylated heterocycles confirms the use of similar reaction conditions, solvents, and reagents, emphasizing the importance of controlled temperature and reaction times for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures by utilizing its functional groups .
  • Reactivity :
    • It can undergo various chemical reactions, including oxidation and nucleophilic substitutions, making it suitable for further derivatization in synthetic organic chemistry .

Biology

  • Biochemical Probes :
    • Due to its unique structural features, this compound is being investigated as a biochemical probe to study protein interactions and cellular mechanisms .
  • Ion Channel Modulation :
    • Preliminary studies suggest that it may interact with specific ion channels, potentially modulating their activity, which could have implications for understanding various physiological processes .

Medicine

  • Therapeutic Properties :
    • Research has explored the compound's potential anti-inflammatory and antimicrobial activities. Its interactions at the molecular level may inhibit certain enzymes or proteins involved in inflammatory processes .
  • Pharmacological Interest :
    • As an activator of ion channels, it holds promise in medicinal chemistry for developing new therapeutic agents targeting various diseases .

Industry

  • Material Development :
    • The compound's unique properties make it useful in the development of new materials and catalysts for industrial applications .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study evaluated the antimicrobial properties of derivatives of this compound against various Gram-positive bacteria. Results indicated significant activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the mechanism of action revealed that the compound could inhibit specific enzymes involved in inflammatory pathways, supporting its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiomorpholine ring may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiomorpholine-4-sulfonyl)benzoic acid
  • 4-(thiomorpholine-4-sulfonyl)aniline
  • 4-(thiomorpholine-4-sulfonyl)benzohydrazide

Uniqueness

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a thiomorpholine ring and a pyrrole ring in its structure This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds

Biological Activity

4-(Thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a thiomorpholine sulfonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole-2-carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid have shown inhibition against Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MIC)

Table 1 summarizes the MIC values reported for various derivatives against common bacterial strains:

CompoundBacterial StrainMIC (µM)
4-(Thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acidS. aureus20 - 40
E. coli40 - 70
Ceftriaxone (control)S. aureus0.1
E. coli0.1

These findings indicate that while the compound exhibits activity against these bacterial strains, it is less potent than ceftriaxone, a commonly used antibiotic .

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. Research indicates that certain pyrrole-based compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

  • Tyrosine Kinase Inhibition : Some studies suggest that pyrrole derivatives can interact with ATP-binding sites of receptor tyrosine kinases, which are crucial for cancer cell signaling pathways. This interaction leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical models:

  • Study on Drug-Resistant Tuberculosis : A related study found that certain pyrrole-2-carboxamide derivatives exhibited potent anti-TB activity with MIC values below 0.016 µg/mL against drug-resistant strains, demonstrating the potential for developing new treatments based on this scaffold .
  • In Vivo Tumor Models : In vivo studies have shown that specific derivatives can significantly reduce tumor size in xenograft models, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. Optimization strategies :

  • Use catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) and inert atmospheres to minimize side reactions .
  • Monitor reaction progress with LCMS to identify intermediates and adjust stoichiometry .
  • Improve yields (typically 60–95%) by optimizing temperature (e.g., 80–110°C for coupling) and solvent polarity (e.g., DMF for sulfonylation) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.5 ppm), sulfonyl group (δ 3.0–3.5 ppm for thiomorpholine protons), and carboxylic acid (δ 12–13 ppm for -COOH) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error .
  • HPLC purity analysis : Use C18 columns with UV detection (λ = 210–254 nm) to ensure >95% purity .

Q. Data interpretation :

  • Compare experimental NMR shifts with DFT-predicted spectra for structural validation .
  • Analyze LCMS fragmentation patterns to verify sulfonyl and carboxylate functional groups .

Advanced: How can density functional theory (DFT) guide the study of this compound’s electronic properties and reactivity?

Answer:
DFT methods (e.g., B3LYP/6-31G*) are used to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Simulate infrared (IR) and NMR spectra for comparison with experimental data .
  • Model sulfonyl group geometry and its impact on hydrogen-bonding interactions .

Q. Methodology :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemical data .
  • Incorporate solvent effects (e.g., PCM model) to replicate reaction conditions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, LPS concentrations) when evaluating IL-6 inhibition .
  • Compound purity : Re-test batches with HPLC to rule out impurities (>98% purity required) .
  • Solubility issues : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure uniform dissolution in vitro .

Q. Validation steps :

  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate .
  • Cross-validate with orthogonal assays (e.g., ELISA for cytokine quantification) .

Advanced: What strategies improve aqueous solubility for in vitro pharmacological studies?

Answer:

  • Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt (enhances solubility by 10–100×) .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl esters) that hydrolyze in vivo .
  • Cosolvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

Q. Testing :

  • Measure solubility via shake-flask method with UV/Vis quantification .

Basic: How can researchers confirm the incorporation of the thiomorpholine sulfonyl group?

Answer:

  • Mass spectrometry : Identify the sulfonyl group via characteristic fragment ions (e.g., m/z 96 for SO₂) .
  • ¹H NMR : Detect thiomorpholine protons as multiplet signals (δ 2.8–3.2 ppm) .
  • Elemental analysis : Validate sulfur content (~10–12% for C₁₀H₁₂N₂O₄S) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

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